N-2-adamantyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Description
“N-2-adamantyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide” is a complex organic compound that features an adamantyl group and a benzisothiazole moiety
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H22N2O4S/c22-17(20-18-13-6-11-5-12(8-13)9-14(18)7-11)10-21-19(23)15-3-1-2-4-16(15)26(21,24)25/h1-4,11-14,18H,5-10H2,(H,20,22) |
InChI Key |
YODGMVVFEAMCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CN4C(=O)C5=CC=CC=C5S4(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-2-adamantyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide” typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Benzisothiazole Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The final step involves coupling the adamantyl group with the benzisothiazole moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.
Reduction: Reduction reactions could target the benzisothiazole moiety.
Substitution: Various substitution reactions could occur, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Materials Science:
Biology
Drug Development: Possible use as a lead compound in the development of new pharmaceuticals.
Biological Probes: Utilization as a probe to study biological processes.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Polymer Science: Use in the synthesis of novel polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-2-adamantyl-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: can be compared with other adamantyl-containing compounds and benzisothiazole derivatives.
Uniqueness
Structural Features: The unique combination of the adamantyl group and benzisothiazole moiety.
Functional Properties: Distinct chemical and biological properties arising from its structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
